Product packaging for 4-Ethoxy-2,5-dimethylphenol(Cat. No.:CAS No. 99172-75-5)

4-Ethoxy-2,5-dimethylphenol

Cat. No.: B3044005
CAS No.: 99172-75-5
M. Wt: 166.22 g/mol
InChI Key: DWKIFIWDGQIATP-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenol (B47542) Chemistry

Substituted phenols are a class of organic compounds where a phenol molecule is modified with one or more functional groups on the benzene (B151609) ring. These substitutions can significantly alter the chemical and physical properties of the parent phenol molecule. The position and nature of these substituents—such as alkyl, alkoxy, or halogen groups—influence the compound's reactivity, acidity, and potential applications.

The hydroxyl (-OH) group on the phenol ring is an activating group, meaning it increases the ring's reactivity towards electrophilic substitution and directs incoming groups to the ortho and para positions. prutor.ai In the case of 4-Ethoxy-2,5-dimethylphenol, the presence of the ethoxy and methyl groups further influences its chemical behavior.

Academic Significance and Research Trajectories

The academic interest in this compound stems from its utility as a building block in organic synthesis. For instance, it serves as a starting material in the synthesis of more complex molecules like 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. Research trajectories often focus on leveraging its structure to create novel compounds with specific properties.

Overview of Derived Compounds and Analogues

A key aspect of the research surrounding this compound is its role as a precursor to various derivatives and analogues. An analogue is a compound that is structurally similar to another. For example, 2-ethyl-4,5-dimethylphenol (B3049834) is an analogue where the ethoxy group is replaced by an ethyl group. wikipedia.orgnist.gov

The synthesis of derivatives often involves reactions targeting the phenol's hydroxyl group or the aromatic ring. These modifications can lead to a wide array of compounds with potential applications in different areas of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B3044005 4-Ethoxy-2,5-dimethylphenol CAS No. 99172-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKIFIWDGQIATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Mechanistic Studies, and Transformation Pathways of 4 Ethoxy 2,5 Dimethylphenol

Mechanistic Investigations of Phenolic Reactions

The reactivity of 4-Ethoxy-2,5-dimethylphenol is characteristic of hindered alkylphenols. The electron-donating nature of the ethoxy and dimethyl groups activates the aromatic ring, making it susceptible to electrophilic substitution, while the hydroxyl group directs its acidic and nucleophilic properties.

The interaction of phenolic compounds with metal ions can significantly alter their physicochemical properties and redox reactivity. nih.gov In the case of this compound, the formation of a phenolate (B1203915) anion in the presence of a base would be stabilized by complexation with metal ions such as Ca2+. The Lewis acidity of the metal ion influences the spectral features and redox potentials of the resulting phenolate complex. nih.gov

Studies on analogous systems, such as those involving 2,4-di-tert-butyl-phenol derivatives, demonstrate that metal ions can have a profound effect on the reactivity of the corresponding phenoxyl radicals. nih.gov For instance, while monovalent cations like Na+ and K+ show minimal impact, divalent cations can decelerate the rate of hydrogen atom abstraction by the phenoxyl radicals. nih.gov This effect is attributed to the stabilization of the phenoxyl radical through complexation, which can retard disproportionation reactions. nih.gov The mechanism of hydrogen atom abstraction by these phenoxyl radical-metal complexes is proposed to proceed via an electron transfer followed by a proton transfer. nih.gov

The stability and reactivity of phenoxyl radical-metal complexes are highly dependent on the specific metal ion involved. nih.gov Oxidative coupling reactions of alkylphenols are often catalyzed by metal complexes, such as those involving copper, cobalt, or manganese, in alkaline conditions. google.com

Solvolysis reactions, where the solvent acts as the nucleophile, are fundamental in organic chemistry. youtube.comlibretexts.org For phenolic compounds, protonation of the hydroxyl group or the aromatic ring can lead to the formation of carbocation intermediates. In the context of this compound, acid-catalyzed reactions could potentially involve the formation of a cyclohexadienyl cation.

The stability of such carbocations is a critical factor in determining the reaction pathway. The ethoxy and methyl groups on the aromatic ring of this compound would serve to stabilize a cyclohexadienyl cation intermediate through resonance and inductive effects. The subsequent reaction pathway would depend on the nature of the solvent and the reaction conditions, potentially leading to substitution or elimination products.

Studies on the solvolysis of related aromatic systems, such as α-halostyrenes, have shown that the mechanism can proceed through SN1 and/or electrophilic addition-elimination pathways, depending on the substrate and solvent. rsc.org The formation of vinylic cations is a key feature of these reactions. rsc.org While not directly analogous, these studies highlight the importance of carbocation intermediates in the solvolysis of substituted aromatic compounds.

Oxidation and Redox Chemistry

The phenolic moiety of this compound makes it susceptible to oxidation, a key transformation pathway for this class of compounds. rsc.org The redox chemistry is central to its potential role as an antioxidant.

The oxidation potential of a phenolic compound is a measure of its ability to donate an electron and is a crucial parameter in understanding its antioxidant activity. tandfonline.com Generally, electron-donating substituents on the aromatic ring lower the oxidation potential, making the compound easier to oxidize. researchgate.net For this compound, the presence of one ethoxy and two methyl groups is expected to result in a relatively low oxidation potential compared to phenol (B47542) itself.

The oxidation potential of phenols is also pH-dependent, decreasing as the pH increases. researchgate.net This is because deprotonation to the phenolate anion makes the species more electron-rich and thus more easily oxidized. The relationship between oxidation potential and antioxidant activity is generally inverse; a lower oxidation potential often corresponds to higher antioxidant activity. researchgate.net

Below is a table of first oxidation potentials for various phenol compounds, illustrating the effect of substitution on this property.

CompoundFirst Oxidation Potential (V)
Phenol0.94
p-Cresol0.83
2,6-Dimethylphenol (B121312)0.77
2,4,6-Trimethylphenol0.69
p-Methoxyphenol0.76

Note: Data is illustrative and sourced from various electrochemical studies. Actual values can vary with experimental conditions.

The catalytic oxidation of aromatic compounds is a significant area of research for the synthesis of valuable oxygenated products. eurasia-science.org The oxidation of this compound can be achieved using various oxidizing agents and catalysts. The presence of the aromatic ring has a dramatic effect on the reactivity of the alkyl side chains, which can be oxidized to carboxylic acids by strong oxidizing agents like KMnO4. openstax.org

Mechanisms for the catalytic oxidation of aromatic compounds often involve the generation of reactive oxygen species, such as hydroxyl radicals, or metal-oxygen species. frontiersin.org These can proceed through radical reaction mechanisms, including hydrogen atom transfer followed by radical rebound, or through electrophilic oxygenation. frontiersin.org For example, in the oxidation of toluene (B28343), the C-H bonds of the methyl group are more susceptible to oxidation than the aromatic ring itself. frontiersin.org

In the context of this compound, catalytic oxidation could potentially lead to the formation of quinones, the oxidation of the methyl groups to carboxylic acids, or the cleavage of the aromatic ring, depending on the catalyst and reaction conditions. openstax.org The selective oxidation of simple aromatics can be achieved using nano-biomimetic metal oxide catalysts, which can facilitate oxygen atom transfer processes. frontiersin.org

Reactivity with Specific Reagents and Functional Groups

The reactivity of this compound is characteristic of a substituted phenol.

With Bases: As a weak acid, it reacts with strong bases like sodium hydroxide (B78521) to form the corresponding sodium phenoxide. byjus.com

With Acid Chlorides and Anhydrides: The hydroxyl group can be acylated by reaction with acid chlorides or acid anhydrides in the presence of a base to form esters.

With Oxidizing Agents: As discussed, it is susceptible to oxidation. It is incompatible with strong oxidizing agents. chemicalbook.com

Electrophilic Aromatic Substitution: The electron-donating substituents activate the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The positions of substitution will be directed by the existing groups.

The compound is reported to be incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents, and it can corrode steel, brass, copper, and copper alloys. chemicalbook.com

Reactions of 2-Chloro-3,5-dimethylphenol (e.g., with amines, acids)

The reactivity of chlorophenols, such as the structurally related 2-chloro-3,5-dimethylphenol, involves reactions with both acids and amines. As basic compounds, amines react with strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) to form ammonium (B1175870) salts. libretexts.org This neutralization reaction involves the protonation of the amine. libretexts.orgmnstate.edu The resulting ammonium salts can be neutralized back to their corresponding amines by treatment with a base. mnstate.edu

Primary and secondary amines can also react with acyl chlorides and acid anhydrides to yield amides. libretexts.orglibretexts.org This acylation reaction proceeds rapidly, often at room temperature, and does not extend to tertiary amines due to the lack of a replaceable hydrogen atom on the nitrogen. libretexts.orglibretexts.org In the context of alkylation, primary and secondary amines can react directly with alkyl halides. However, these reactions can be complex because the newly formed, more substituted amine product can compete with the starting amine, potentially leading to a mixture of higher alkylated products and even quaternary ammonium salts. libretexts.orgmsu.edu

Amines also react with carboxylic acids to form ammonium carboxylate salts. libretexts.org When heated, these salts can dehydrate to produce the corresponding amides. libretexts.org

Diazonium Coupling Reactions with Phenols (e.g., 2,5-dimethylphenol)

Diazonium salts are important intermediates in the synthesis of aromatic compounds, and they undergo coupling reactions with electron-rich species like phenols to form colored azo compounds. youtube.commasterorganicchemistry.com These reactions are a form of electrophilic aromatic substitution where the diazonium ion acts as the electrophile. libretexts.org The reactivity of the phenol is enhanced in alkaline conditions (pH > 7.5) due to the formation of the more strongly activating phenoxide ion. libretexts.orgchemguide.co.uk

A specific application involves the reaction of a diazonium salt with 2,5-dimethylphenol (B165462) in a basic medium to produce a colored azo dye. researchgate.net In a study, this reaction was used for the spectrophotometric assay of Chloramphenicol. The method involved reducing the drug to form a primary aromatic amine, which was then diazotized using nitrous acid. The resulting diazonium salt was coupled with 2,5-dimethylphenol in a sodium hydroxide solution, yielding an azo dye with a maximum absorption at a wavelength of 453 nm. researchgate.net

The general procedure for such a coupling reaction involves dissolving the phenol in an alkaline solution, such as sodium hydroxide, to generate the phenoxide ion. chemguide.co.uk This solution is cooled, and a cold solution of the benzenediazonium (B1195382) salt is added, resulting in the formation of the azo compound, which often appears as a yellow, orange, or red precipitate. youtube.comchemguide.co.uk The coupling typically occurs at the para position to the hydroxyl group if it is available; otherwise, ortho-coupling takes place. libretexts.org

Alkylation and Halogenation at Ortho Positions

The selective functionalization of phenols at the ortho position is a significant challenge in synthetic chemistry, as traditional methods like Friedel-Crafts alkylation often yield mixtures of ortho-, para-, and multi-alkylated products. orgsyn.org To address this, specific catalytic methods have been developed to achieve high regioselectivity.

For ortho-alkylation, a rhenium-catalyzed method using Re₂(CO)₁₀ has been shown to selectively mono-alkylate phenols at the position ortho to the hydroxyl group when reacted with alkenes. orgsyn.org Another approach utilizes a dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) to react phenols with primary alcohols, proceeding through a dearomatization-rearomatization strategy. researchgate.net Promoters, such as halogenated organic compounds, can also be used with aluminum halide catalysts to improve reaction rates in the alkylation of phenols with olefins like isobutylene. google.com

For ortho-halogenation, direct electrophilic halogenation often results in a mixture of isomers, with the ortho-product being the minor component. scientificupdate.com More selective methods have been developed to overcome this. An ammonium salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent in toluene has been reported to achieve high ortho-selectivity. scientificupdate.com In this system, the chloride ion is believed to play a key role in directing the halogenation to the ortho position by acting as a hydrogen bond acceptor for the phenolic proton. scientificupdate.com This method demonstrates good functional group tolerance and has been applied to a wide range of phenol substrates. scientificupdate.com

Complexation and Coordination Chemistry

Formation and Characterization of Metal Complexes with Phenolic Ligands

Phenolic compounds are effective ligands capable of forming stable complexes with a wide variety of metal and metalloid ions. mdpi.comresearchgate.net The formation of these metal-phenolic networks (MPNs) is often straightforward, occurring in aqueous solutions at room temperature. rsc.org The coordination can involve different functional groups on the phenol, depending on the ligand's structure and the solution's pH. For instance, phenolic acids can coordinate with metal ions via their carboxyl group or an ortho-dihydroxyl group. mdpi.com The hydroxyl groups in the aromatic rings are key to their metal-chelating ability. researchgate.net

The stoichiometry of these complexes, represented by the metal-to-ligand ratio, can vary depending on the specific metal ion and the structure of the phenolic ligand. mdpi.com Phenolic ligands can form complexes with multiple different metal ions, leading to heterobimetallic complexes, or a single metal ion can coordinate with different ligands to form mixed ligand complexes. mdpi.com

Characterization of these complexes involves various analytical techniques. The formation of a complex is often indicated by a change in color and an increase in the melting point of the ligand upon interaction with a metal salt. jchemlett.com The presence of water of crystallization in hydrated complexes can also be determined. jchemlett.com Infrared (IR) spectroscopy is a valuable tool, as complexation often leads to the loss of the phenolic hydrogen, with the metal ion coordinating to the deprotonated phenolic oxygen. jchemlett.com

Research Findings on Metal-Phenolic Complex Formation
Phenolic Ligand TypeInteracting Metal IonsCoordination SitesKey CharacteristicsReference
Flavonoids (e.g., Quercetin)Fe(III), Cr(III), Cu(II), Al(III)Hydroxyl groups in aromatic ringsComplexation can enhance antioxidant properties by stabilizing electron charge. nih.gov
Phenolic Acids (e.g., Gallic Acid)Fe(III), Al(III), U(VI)Carboxyl and/or neighboring hydroxyl groupsCoordination mode is often pH-dependent. mdpi.comresearchgate.net
Schiff Bases (with phenolic moiety)Co(II), Ni(II), Cu(II)Deprotonated phenolic oxygen and imine nitrogenForms four-coordinate square planar geometries. jchemlett.com
TanninsVarious metal ions (e.g., Mn(II), Cu(II), Fe(III))Multiple hydroxyl groupsHigh capacity for complexation due to numerous hydroxy groups. mdpi.com

Spectroscopic Studies of Metal-Ligand Interactions

Spectroscopic methods are essential for elucidating the structure and nature of interactions between metal ions and phenolic ligands. nih.gov Techniques such as UV-visible, Fourier-transform infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the coordination environment. researchgate.netnih.gov

UV-visible absorption spectroscopy is used to analyze ligand-to-metal charge transfer (LMCT), which is responsible for the distinct color changes observed upon complexation. researchgate.net The spectra of phenolic compounds typically show absorption bands corresponding to π-π* transitions. nih.gov Upon complexation, these bands can shift, and new bands may appear due to LMCT or d-d transitions, indicating metal-ligand interaction. nih.govacs.org The extent of these changes can depend on the metal-to-ligand ratio and the nature of the metal ion. nih.gov

FTIR spectroscopy reveals changes in the vibrational modes of the ligand's functional groups upon coordination. A significant observation is often the disappearance or shift of the stretching vibrations of C=O and O-H groups in phenolic acids and other ligands, indicating their involvement in binding to the metal ion. nih.gov

NMR spectroscopy, including specialized techniques like ²⁷Al NMR, can be used to clarify the structure of metal complexes in solution. researchgate.net Additionally, X-ray diffraction provides definitive structural information for crystalline complexes, revealing details about coordination numbers, bond lengths, and bond angles. acs.orgniscpr.res.in Mössbauer spectroscopy and vibrating sample magnetometer (VSM) measurements are employed to study the magnetic properties of complexes, particularly those involving iron. niscpr.res.in

Spectroscopic Techniques for Studying Metal-Phenolic Interactions
Spectroscopic TechniqueInformation ObtainedTypical ObservationsReference
UV-Visible SpectroscopyElectronic transitions, complex formationShift in absorption bands (redshift), appearance of new ligand-to-metal charge transfer (LMCT) bands. researchgate.netnih.govacs.org
FTIR SpectroscopyChanges in functional group vibrationsDisappearance or shift of C=O and O-H stretching bands, indicating coordination. jchemlett.comnih.gov
NMR SpectroscopyStructural elucidation in solutionChemical shift changes upon complexation, providing information on binding sites. researchgate.net
X-ray DiffractionCrystalline structurePrecise bond lengths, bond angles, and coordination geometry. acs.orgniscpr.res.in
Mössbauer SpectroscopyMagnetic properties of iron complexesDetermination of the paramagnetic or anti-ferromagnetic nature of the complex. niscpr.res.in

Advanced Characterization and Analytical Methodologies for 4 Ethoxy 2,5 Dimethylphenol

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 4-Ethoxy-2,5-dimethylphenol. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing details about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key signals for this compound include a triplet and a quartet characteristic of the ethoxy group, singlets for the two methyl groups attached to the aromatic ring, and signals for the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. For this compound, distinct signals are observed for the two methyl carbons, the two carbons of the ethoxy group, and the six carbons of the aromatic ring, including those bonded to the hydroxyl, ethoxy, and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 7.5 115 - 130
Phenolic OH 4.0 - 7.0 -
Methylene (-CH₂-) 3.9 - 4.2 63 - 65
Aromatic C-O - 145 - 155
Aromatic C-CH₃ - 120 - 140
Aromatic C-H - 115 - 130
Methyl (-CH₃, ring) 2.1 - 2.4 15 - 22
Methyl (-CH₃, ethoxy) 1.3 - 1.5 14 - 16

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic (methyl and ethoxy) groups, appearing around 2850-3100 cm⁻¹.

C-O stretching vibrations for the ether linkage (Ar-O-C) and the phenolic C-O bond, which are typically observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR/FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic O-H Stretch, broad 3200 - 3600
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2980
Aromatic C=C Stretch 1450 - 1600
Aryl Ether C-O Stretch 1200 - 1275
Phenolic C-O Stretch 1150 - 1250

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation of the molecular ion produces a characteristic pattern of fragment ions, which can aid in structural confirmation. Common fragmentation pathways may include the loss of the ethyl group from the ethoxy moiety or cleavage of the ether bond.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z
[M]⁺ Molecular Ion 180.1150
[M-C₂H₅]⁺ Loss of ethyl group 151.0759
[M-OC₂H₅]⁺ Loss of ethoxy group 135.0810

Note: The expected m/z values are calculated based on the exact masses of the most abundant isotopes.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by this compound, providing insights into its electronic structure. The absorption of light in this region corresponds to electronic transitions, typically π→π* transitions within the aromatic ring. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the benzene (B151609) ring. For related ethylphenoxy compounds, a λmax around 255 nm has been noted, which is indicative of π→π* transitions in the aromatic system.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. lcms.czepa.gov In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. chemcoplus.co.jp The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. chemcoplus.co.jp When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound. lcms.cz

For complex samples, comprehensive two-dimensional gas chromatography (GC × GC) offers enhanced separation power. This technique utilizes two columns with different stationary phases, providing a much higher resolution of individual components in a mixture.

The analysis of phenols, including dimethylphenols, by GC is a well-established method. nih.govnih.gov For instance, EPA Method 8270 is used to determine the concentration of semi-volatile organic compounds, including phenols, in various matrices using GC/MS. lcms.czhpst.cz The use of specific capillary columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is common for the analysis of such compounds.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds, including derivatives of dimethylphenol. Reversed-phase HPLC is particularly effective for separating phenols. nih.gov For instance, the analysis of compounds structurally similar to this compound, such as various dimethylphenol isomers, has been successfully achieved using this method. nih.gov A typical HPLC setup for related phenolic compounds might utilize a C18 column with a suitable mobile phase. The separation of a complex mixture of phenols, including 2,4-dimethylphenol (B51704) and 2,5-dimethylphenol (B165462), has been demonstrated, highlighting the resolving power of HPLC. vscht.cz

The detection of these compounds can be enhanced through derivatization. Pre-column derivatization with reagents like p-nitrobenzenediazonium tetrafluoride or 2-(9-Carbazole)-ethyl-chloroformate (CEOC) can form derivatives that are more easily detectable, often by fluorescence, thereby increasing the sensitivity of the analysis. nih.govresearchgate.net For example, derivatization of phenols with CEOC allows for the formation of stable derivatives with strong fluorescence, significantly lowering detection limits. researchgate.net

Table 1: HPLC Analysis Parameters for Related Phenolic Compounds

Parameter Details Reference
Column C18
Mobile Phase V(n-hexane)/V(tetrahydrofuran)/V(acetonitrile) = 60/30/10 google.com
Detection UV at 220nm google.com
Derivatization Reagent p-Nitrobenzenediazonium tetrafluoride nih.gov
Derivatization pH 11.5 nih.gov
Derivatization Reagent 2-(9-Carbazole)-ethyl-chloroformate (CEOC) researchgate.net
CEOC Derivative Excitation 293 nm researchgate.net
CEOC Derivative Emission 360 nm researchgate.net

Gel Permeation Chromatography (GPC) for Related Mixtures

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a valuable technique for the cleanup of sample extracts by separating macromolecules from smaller analytes. epa.gov This method is particularly useful for separating high-molecular-weight substances like lipids, polymers, and proteins from smaller molecules such as phenols. epa.gov The separation is based on molecular size, with larger molecules eluting first. vscht.cz

In the context of analyzing mixtures containing compounds related to this compound, GPC is employed as a cleanup step prior to analysis by other methods like Gas Chromatography/Mass Spectrometry (GC/MS). usgs.gov For instance, a method for analyzing semivolatile organic compounds in sediment samples uses GPC with polystyrene-divinylbenzene columns to remove interferences before GC/MS analysis. usgs.gov This technique is effective for a broad range of analytes, both polar and non-polar. epa.gov The use of GPC with a UV detector can also facilitate the separation of high-molecular-mass lignin (B12514952) from phenolic fractions in complex samples like bio-oil. acs.org

Table 2: GPC System Configuration for Cleanup of Related Compound Extracts

Component Specification Reference
Gel Type Cross-linked divinylbenzene-styrene copolymer (e.g., SX-3 Bio Beads) epa.gov
Solvent Dichloromethane usgs.gov
Detector Ultraviolet (UV) at 254 nm epa.gov

Other Physico-chemical Characterization Methods

Elemental Analysis (C,H,N)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This information is crucial for confirming the empirical formula of a synthesized compound like this compound. The process typically involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified. Modern elemental analyzers are highly automated and provide rapid and accurate results. For instance, a Vario ELIII analyzer has been used for determining carbon and hydrogen content in related studies. acs.org This technique is a standard procedure in the characterization of newly synthesized organic compounds. rsc.orgresearchgate.net

Thermogravimetric Analysis (TG)

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This technique is valuable for assessing the decomposition temperature and thermal behavior of compounds like this compound. In studies of related phenolic antioxidants, TGA has been used to compare the thermal stability of novel compounds to commercial antioxidants. researchgate.net The analysis involves heating a sample on a highly sensitive balance within a furnace and recording the weight loss as the temperature increases. For example, a STA-449 F5 synchronous thermal analyzer has been used to investigate the thermochemical properties of related complexes. acs.org

Determination of Ionization and Protonation Constants

Sample Preparation and Derivatization for Analysis

Effective sample preparation is paramount for accurate and reliable analysis of this compound, especially when it is present in complex matrices. The goal is to isolate the analyte of interest and remove interfering substances. For phenolic compounds in aqueous samples, a common approach involves acidification of the sample to ensure the phenols are in their unionized form, followed by liquid-liquid extraction (LLE) with a suitable organic solvent like isohexane. gcms.cz

Derivatization is a frequently used strategy to enhance the analyzability of phenols by gas or liquid chromatography. acs.org This process involves chemically modifying the analyte to improve its volatility, thermal stability, or detectability. acs.org For GC analysis, silylation is a common derivatization technique, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.cz For HPLC, derivatization can be performed pre-column to attach a chromophore or fluorophore to the analyte, thereby increasing its response to UV or fluorescence detectors. researchgate.net For example, phenols can be derivatized with 2-(9-Carbazole)-ethyl-chloroformate (CEOC) to form highly fluorescent derivatives. researchgate.net In some cases, solid-phase extraction (SPE) followed by derivatization is employed to concentrate the analyte and remove matrix components before instrumental analysis. ceon.rs

Solvent Extraction Techniques (Liquid-Liquid Extraction, Supercritical Fluid Extraction)

Solvent extraction is a fundamental step in the analytical workflow for isolating phenolic compounds like this compound from complex samples. The choice of technique depends on the sample matrix, required extraction efficiency, and environmental considerations.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a conventional and widely practiced method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.comutm.my For phenolic compounds, which possess weak acidity, the pH of the aqueous sample is a crucial parameter. By adjusting the pH, the compound can be maintained in its neutral, more organosoluble form, facilitating its transfer into the organic phase.

The process involves vigorous mixing of the sample with a chosen organic solvent, followed by separation of the two layers. google.com The analyte, now concentrated in the organic solvent, can be further processed. The selection of the solvent is paramount; common choices for extracting phenols include ethyl acetate (B1210297), diethyl ether, and dichloromethane. utm.mygoogle.com The efficiency of LLE can be affected by factors such as the solvent-to-sample ratio, pH, and the formation of emulsions, which can complicate phase separation. epa.gov Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors with minimal solvent usage. alsenvironmental.co.uk

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative to traditional solvent extraction methods. nih.govresearchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. A fluid reaches a supercritical state when its temperature and pressure are brought above its critical point, endowing it with properties of both a liquid (high solvating power) and a gas (high diffusivity and low viscosity). ives-openscience.eu

For the extraction of moderately polar phenolic compounds like this compound, pure supercritical CO₂ may have limitations due to its nonpolar nature. mdpi.com To overcome this, the polarity of the supercritical fluid can be increased by adding a small amount of a polar co-solvent, or modifier, such as ethanol (B145695) or methanol (B129727). nih.govmdpi.com This modification significantly enhances the extraction efficiency for phenols from various matrices. SFE is advantageous due to its use of non-toxic, inexpensive, and non-flammable CO₂, shorter extraction times, and the elimination of large volumes of organic solvents. researchgate.netives-openscience.eu The selectivity of SFE can be finely tuned by adjusting the pressure, temperature, and co-solvent concentration. nih.govmdpi.com

TechniquePrincipleTypical Solvents/Conditions for PhenolsKey Advantages
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases based on relative solubility. organomation.comDichloromethane, Ethyl Acetate, Toluene (B28343), Hexane. utm.mygoogle.comresearchgate.net pH adjustment is often required.Well-established, versatile, and applicable to a wide range of sample types.
Supercritical Fluid Extraction (SFE)Use of a supercritical fluid (e.g., CO₂) to dissolve and extract the analyte from a sample matrix. nih.govSupercritical CO₂ with polar co-solvents like Ethanol (5-15%). ives-openscience.eumdpi.com Typical conditions: 40–60 °C, 10–30 MPa. mdpi.com"Green" technique, reduced organic solvent use, fast, and highly selective. ives-openscience.eu

Derivatization Strategies for Enhanced Chromatographic Detection

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of phenols, including this compound, can be challenging due to their polarity and active hydroxyl group. This can lead to poor peak shape, tailing, and reduced sensitivity. mdpi.comresearchgate.net Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability. mdpi.com

Silylation

Silylation is one of the most common derivatization techniques for compounds with active hydrogens, such as phenols. The process involves replacing the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. biorxiv.org This transformation reduces the compound's polarity, masks the active site, and increases its volatility, making it ideal for GC analysis. researchgate.net Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). biorxiv.org The reaction is typically fast and produces high yields of the desired derivative.

Alkylation/Etherification

Another effective strategy is alkylation, which converts the phenolic hydroxyl group into an ether. For instance, methylation using diazomethane (B1218177) can be employed, though its use is limited due to its hazardous nature. epa.gov A safer and widely used alternative for forming ether derivatives involves reaction with pentafluorobenzyl bromide (PFBBr). epa.govnemi.gov This reaction creates a pentafluorobenzyl ether derivative that is not only suitable for GC but is also highly sensitive to electron capture detection (ECD), a detector that offers excellent sensitivity for electrophilic compounds.

These derivatization strategies are crucial for achieving the low detection limits and high accuracy required in trace analysis of phenolic compounds. researchgate.net

Derivatization StrategyCommon Reagent(s)Derivative FormedPurpose and Chromatographic Advantage
SilylationBSTFA (O-bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide). biorxiv.orgTrimethylsilyl (TMS) etherIncreases volatility and thermal stability; reduces polarity, leading to improved peak shape in GC-MS analysis. mdpi.combiorxiv.org
Alkylation / EtherificationPFBBr (Pentafluorobenzyl bromide), Diazomethane. epa.govPentafluorobenzyl (PFB) ether, Methyl etherIncreases volatility and allows for highly sensitive detection using an Electron Capture Detector (ECD). epa.govnemi.gov Reduces peak tailing.
AcetylationAcetic anhydride (B1165640)Acetate esterReduces polarity and improves thermal stability for GC analysis. acs.org

Computational Chemistry and Theoretical Modeling of 4 Ethoxy 2,5 Dimethylphenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering deep insights into the behavior of molecules at the electronic level. These methods are used to determine the stable three-dimensional arrangements of atoms and to map the distribution of electrons within the molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as its optimized geometry. For 4-ethoxy-2,5-dimethylphenol, this involves calculating the potential energy of the molecule as a function of its atomic coordinates and finding the arrangement that corresponds to a minimum energy state. Density Functional Theory (DFT) is a widely used method for this purpose, often with functionals like B3LYP and basis sets such as 6-31G* or 6-311++G(d,p), which provide a good balance of accuracy and computational cost. acs.orgresearchgate.netresearchgate.net

Once the optimized geometry is obtained, its electronic properties can be analyzed. The electronic structure is described by molecular orbitals, which are regions of space where electrons are likely to be found. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its potential as a reducing agent or antioxidant), while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

Charge distribution analysis provides insight into the polarity of the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial atomic charges to each atom, indicating which parts of the molecule are electron-rich or electron-poor. acs.orgresearchgate.net A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, mapping the electrostatic potential onto the electron density surface. researchgate.net For this compound, the MEP map would show a negative potential (typically colored red) around the oxygen atoms of the hydroxyl and ethoxy groups, indicating these are regions susceptible to electrophilic attack. The hydroxyl proton would exhibit a positive potential (blue), highlighting its acidic nature. Studies on the related 2,5-dimethylphenol (B165462) have shown how charge distributions are calculated to understand reactivity. researchgate.net

Prediction of Chemical Properties

Computational models can predict key chemical properties, providing valuable data that complements experimental work. For substituted phenols, the acid dissociation constant and oxidation potential are two critical parameters that can be effectively modeled.

The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity in solution. Computational methods can predict pKa values with high accuracy. scispace.com One common method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and in a solvent, typically using a continuum solvation model like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM). nih.govtorvergata.itmdpi.com

Protocols using DFT calculations with functionals such as CAM-B3LYP and basis sets like 6-311G+dp, sometimes including explicit water molecules to model the immediate solvation shell, have shown excellent agreement with experimental values for a wide range of phenols, with mean absolute errors as low as 0.3 pKa units. nih.govtorvergata.it Another approach is to establish a linear correlation between a calculated property (like the charge on the phenolic oxygen or the free energy of reaction) and the experimental pKa values for a training set of related phenols. acs.orgmdpi.com This correlation can then be used to predict the pKa for new compounds. Given the electron-donating nature of the two methyl groups and the ethoxy group, the pKa of this compound is expected to be higher than that of phenol (B47542) (pKa ≈ 10.0).

Table 1: Comparison of Experimental and Calculated pKa Values for Selected Phenols Using Computational Models. This data illustrates the accuracy of theoretical predictions.
CompoundExperimental pKaCalculated pKa (Method 1: B3LYP/CBSB7) scispace.comCalculated pKa (Method 2: M06-2X/SMD) mdpi.com
Phenol9.999.999.99
4-Methylphenol10.2610.2110.30
2,4-Dimethylphenol (B51704)10.6010.5110.63
2,5-Dimethylphenol10.2210.2410.37
2,6-Dimethylphenol (B121312)10.5910.5910.62
4-Ethoxyphenol10.20--

The oxidation potential is a measure of how easily a compound can be oxidized. For phenols, this is a critical parameter for understanding their antioxidant activity and their fate in environmental or biological systems. Computational methods, particularly DFT, can be used to calculate one-electron oxidation potentials (E1). osti.govrsc.org These theoretical values can be correlated with experimental data obtained from electrochemical techniques like cyclic voltammetry, which measures peak potentials (Ep). osti.govnih.gov

Studies have shown strong correlations between calculated oxidation potentials and experimental measurements for series of substituted phenols. osti.govrsc.org The oxidation potential is highly sensitive to the nature of the substituents on the phenol ring. Electron-donating groups, such as the methyl and ethoxy groups in this compound, lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted phenol. This is because these groups stabilize the resulting phenoxyl radical formed upon oxidation. The relationship between oxidation potential and substituent effects can also be described using Hammett constants. nih.gov

Table 2: Experimental and Calculated Oxidation Potentials for Selected Substituted Phenols. Lower potentials indicate greater ease of oxidation.
CompoundSubstituentsExperimental Peak Potential (Ep in Volts) osti.gov
PhenolH0.89
4-Methylphenol4-CH₃0.79
2,4-Dimethylphenol2,4-(CH₃)₂0.73
2,6-Dimethylphenol2,6-(CH₃)₂0.71
4-Methoxyphenol4-OCH₃0.68

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with a specific biological activity or chemical property. jst.go.jp For a class of compounds like substituted phenols, a QSAR model could be developed to predict properties such as toxicity, antioxidant capacity, or receptor binding affinity. nih.govjst.go.jpscholarsresearchlibrary.com

The process begins by calculating a set of numerical values, or "molecular descriptors," that represent the structural, physicochemical, and electronic features of each molecule in a series. scholarsresearchlibrary.com For this compound and its analogs, these descriptors would be calculated after geometry optimization. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that links a selection of these descriptors to the observed activity. scholarsresearchlibrary.comajrconline.org

Key parameters often used in QSAR models for phenols include hydrophobicity (represented by log P), electronic descriptors (such as HOMO/LUMO energies, partial atomic charges, or Hammett constants), and steric parameters. jst.go.jpjst.go.jp For example, the toxicity of phenols to various organisms has been successfully modeled using descriptors related to hydrophobicity and electronic properties. jst.go.jpnih.gov Similarly, antioxidant activity can be correlated with descriptors like the O-H bond dissociation enthalpy (BDE) and oxidation potential. nih.gov A QSAR model incorporating this compound would allow for the prediction of its activity based on its unique combination of descriptors.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenolic Compounds.
Descriptor ClassDescriptor NameDescription
Hydrophobicitylog PThe logarithm of the octanol-water partition coefficient, modeling membrane permeability. jst.go.jp
πHydrophobic substituent constant. jst.go.jp
Electronicσ (Hammett constant)Measures the electron-donating or -withdrawing ability of a substituent. jst.go.jp
E(HOMO) / E(LUMO)Energies of the highest occupied and lowest unoccupied molecular orbitals. nih.gov
pKaAcid dissociation constant, reflecting the degree of ionization. jst.go.jp
Steric / TopologicalMolar Refractivity (MR)A measure of molecular volume and polarizability.
Kier & Hall IndicesTopological indices that encode information about molecular size and branching. ajrconline.org

Development of QSAR Models for Chemical Properties (e.g., pKa)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. psu.edu For phenolic compounds, predicting properties like the acid dissociation constant (pKa) is crucial as it influences their behavior in various systems. unibo.it The development of QSAR models for phenols often involves correlating the target property with a set of calculated molecular descriptors. psu.eduunibo.it

The process begins with the calculation of various molecular descriptors for a series of phenols with known pKa values. acs.org These descriptors can be derived from different theoretical approaches, including quantum mechanical methods like Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods (AM1, PM3). unibo.itacs.org Descriptors can quantify various aspects of the molecular structure, such as:

Topological descriptors: Indices derived from the molecular graph that describe size, shape, and branching.

Quantum-chemical descriptors: Properties like partial atomic charges, frontier molecular orbital energies (HOMO and LUMO), and dipole moments. psu.edu

Physicochemical descriptors: Parameters like the logarithm of the octanol-water partition coefficient (logP).

For predicting the pKa of substituted phenols, studies have shown that partial atomic charges calculated via various population analysis schemes (e.g., Mulliken, Löwdin, Hirshfeld) are particularly effective descriptors. acs.org One study evaluated 83 different methods for calculating charges across seven theory levels and found that most models could predict pKa with high correlation coefficients (R² > 0.95). acs.org The best results were often achieved using the MP2 and HF levels of theory with the 6-31G* basis set. acs.org

To develop a specific QSAR model for this compound, its structural descriptors would be calculated and fitted into a pre-existing model for substituted phenols. The model's predictive accuracy for this specific compound would depend on how well the initial training set of phenols represented structures with similar substituents (i.e., alkyl and alkoxy groups). The electron-donating nature of the ethoxy and dimethyl groups would significantly influence the calculated electronic descriptors, which in turn would predict a higher pKa compared to unsubstituted phenol, as these groups tend to destabilize the resulting phenoxide ion. chemrxiv.org

Table 1: Examples of Descriptor Classes Used in Phenol QSAR/QSPR Studies

Descriptor Category Specific Examples Relevant Property Prediction
Quantum Chemical Partial Atomic Charges, HOMO/LUMO Energies, Dipole Moment pKa, Reactivity, Toxicity psu.eduacs.org
Topological Connectivity Indices, Wiener Index, Quadratic Indices Boiling Point, Water Solubility, Toxicity finechem-mirea.rumdpi.com
Physicochemical LogP (Hydrophobicity), Molar Refractivity Biological Activity, Skin Permeation psu.edursc.org

| Constitutional | Molecular Weight, Atom Counts | General physical properties |

Atom-Based Quadratic Indices in Structure-Property Correlations

Atom-based quadratic indices are a type of topological descriptor used to represent molecular structures numerically in QSPR and QSAR studies. mdpi.comresearchgate.net These indices are calculated from the molecular graph, where atoms are vertices and bonds are edges. finechem-mirea.ru They are defined as the application of a quadratic form on a vector space where the basis vectors represent the atoms of the molecule. mdpi.com The calculation involves the molecular graph's adjacency matrix, which captures the connectivity between atoms. mdpi.com

These indices can be calculated as "total" indices, representing the molecule as a whole, or as "local" indices, focusing on specific molecular fragments. mdpi.com This local approach is particularly useful for understanding how specific substructures contribute to a particular property. The use of quadratic terms, in addition to linear ones, has been shown to be necessary for successfully discriminating between different modes of toxic action for phenols. researchgate.net

In the context of this compound, atom-based quadratic indices would encode the structural information of its carbon skeleton, the oxygen atoms of the hydroxyl and ethoxy groups, and their connectivity. These numerical values can then be used as variables in statistical models, such as Linear Discriminant Analysis (LDA), to classify the compound or predict its properties. researchgate.net For instance, QSAR models based on quadratic indices have been successfully developed to distinguish phenols that act as polar narcotics, weak acid respiratory uncouplers, pro-electrophiles, and soft electrophiles. researchgate.net The specific values of the quadratic indices for this compound would reflect the presence of the two methyl groups and the ethoxy group, differentiating it from other phenol derivatives and allowing for a prediction of its properties based on correlations established for a larger set of compounds.

Table 2: Conceptual Overview of Quadratic Indices

Index Type Basis of Calculation Information Encoded Typical Application
Total Quadratic Indices Based on the k-th power of the entire molecular adjacency matrix. mdpi.com Global molecular properties like size, shape, and branching. Correlation with bulk physical properties (e.g., boiling point, molar volume). mdpi.com

Reaction Mechanism Simulation and Theoretical Insights

Energy Profiles and Transition State Determination

Theoretical chemistry provides powerful methods for elucidating the mechanisms of chemical reactions, including those involving substituted phenols. By simulating reaction pathways using quantum chemical methods, it is possible to map out the potential energy surface (PES) that governs the transformation from reactants to products. researchgate.net A key goal of these simulations is to identify the minimum energy path, locate critical points such as transition states (the highest energy point along the reaction coordinate) and intermediates (local minima on the PES), and determine the associated activation energies.

For phenolic compounds, a significant reaction pathway in atmospheric and biological systems is oxidation, often initiated by radicals like the hydroxyl radical (•OH). mdpi.com Theoretical studies on the oxidation of phenols show that the reaction can proceed through different mechanisms, primarily hydrogen abstraction from the phenolic -OH group or electrophilic addition of the radical to the aromatic ring. mdpi.com

To study a reaction for this compound, computational methods like DFT would be employed. For example, to investigate its reaction with an •OH radical, the geometries of the reactants, possible transition states, intermediates, and products would be optimized. A potential energy surface scan, where the distance between the reacting species is systematically varied, can help locate the approximate geometry of the transition state. researchgate.net This is followed by a more precise transition state optimization and frequency calculation to confirm that it is a first-order saddle point (i.e., has exactly one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, which is critical for calculating the reaction rate constant. The electron-donating ethoxy and methyl groups in this compound would be expected to lower the activation energy for electrophilic attack on the ring compared to unsubstituted phenol.

Theoretical Analysis of Substituent Effects on Reactivity

The type and position of substituents on the benzene (B151609) ring profoundly influence the chemical reactivity of phenols. chemrxiv.orgmdpi.com Theoretical analysis allows for a quantitative understanding of these substituent effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution in the aromatic ring and affect the stability of reaction intermediates and transition states. mdpi.comnih.gov

The substituents on this compound are an ethoxy group (-OCH2CH3) and two methyl groups (-CH3). All three are classified as electron-donating groups. mdpi.comacs.org

Effect on Acidity: EDGs decrease the acidity (increase the pKa) of phenols. They do this by destabilizing the phenoxide ion formed upon deprotonation, as they push electron density onto an already negatively charged ring. chemrxiv.org

Effect on Electrophilic Aromatic Substitution: EDGs increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. mdpi.com They activate the ring, leading to higher reaction rates for processes like nitration, halogenation, and oxidation by electrophilic radicals. The ethoxy and methyl groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Effect on Oxidation Potential: EDGs lower the oxidation potential of phenols, making them easier to oxidize. This is a key factor in their activity as antioxidants. nih.govrsc.org The primary antioxidant mechanism for phenols is often hydrogen atom transfer (HAT) from the hydroxyl group to a free radical. nih.gov EDGs can weaken the O-H bond, lowering the bond dissociation enthalpy (BDE) and facilitating this transfer. Theoretical calculations using DFT have been shown to reliably predict O-H BDEs for substituted phenols, correlating well with their antioxidant activity. nih.govacs.org

For this compound, the combined effect of one strong (ethoxy) and two weak (methyl) electron-donating groups would significantly enhance the electron density of the aromatic ring, making it highly susceptible to electrophilic attack and oxidation compared to phenol. mdpi.com Tools like Hammett plots can be used to correlate reaction rates with substituent constants, providing a quantitative measure of these electronic effects. mdpi.com

Table 3: Influence of Substituent Type on Phenol Reactivity

Substituent Type Examples Effect on Electron Density Effect on Acidity (pKa) Reactivity towards Electrophiles
Electron-Donating (Activating) -OH, -OCH₃, -CH₃, -C₂H₅ Increases Decreases (Higher pKa) Increases mdpi.com

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -COOH, -Cl | Decreases | Increases (Lower pKa) | Decreases chemrxiv.orgmdpi.com |

Structure Property Relationships and Functional Diversification of 4 Ethoxy 2,5 Dimethylphenol Derivatives

Systematic Synthesis and Evaluation of Analogues

The arrangement of substituents on the aromatic ring can have a profound impact on a molecule's physical and chemical properties. A key positional isomer of 4-Ethoxy-2,5-dimethylphenol is 2-Ethoxy-4,5-dimethylphenol. In this isomer, the ethoxy group is relocated from the para-position relative to the hydroxyl group to an ortho-position.

The synthesis of such isomers typically follows established pathways for phenol (B47542) alkylation and etherification, though the specific sequence of steps may be altered to achieve the desired regiochemistry. The primary structural difference lies in the proximity of the ethoxy group to the phenolic hydroxyl group. This change is expected to influence intramolecular hydrogen bonding, steric accessibility of the hydroxyl proton, and the electronic activation pattern of the ring. For instance, the close proximity of the ethoxy group in the 2-position isomer could lead to steric shielding of the adjacent hydroxyl group, potentially altering its reactivity in condensation or derivatization reactions.

Table 1: Comparison of Positional Isomers This table presents a comparative overview of the structural and predicted chemical properties of this compound and its positional isomer, 2-Ethoxy-4,5-dimethylphenol.

Feature This compound 2-Ethoxy-4,5-dimethylphenol sigmaaldrich.com
Structure Structure of this compound Structure of 2-Ethoxy-4,5-dimethylphenol
IUPAC Name This compound 2-Ethoxy-4,5-dimethylphenol
CAS Number 145929-31-3 (deprecated) nih.gov 1215928-53-2 sigmaaldrich.com
Relative Position of -OH and -OEt 1,4 (para) 1,2 (ortho)
Expected Steric Hindrance at -OH group Lower Higher (due to adjacent ethoxy group)
Potential for Intramolecular H-Bonding Low High
Activated Positions for Electrophilic Attack Positions 3 and 6 Positions 3 and 6 (Position 3 is sterically more hindered)

Modifying the n-ethoxy group to other alkoxy substituents (e.g., methoxy (B1213986), propoxy, isopropoxy, butoxy) is a common strategy to fine-tune lipophilicity, steric bulk, and intermolecular interactions. The synthesis of such analogues involves the Williamson ether synthesis, reacting the parent dimethylphenol with different alkyl halides.

Research on other phenolic and aromatic systems shows that increasing the alkyl chain length of an alkoxy group generally leads to several predictable changes:

Increased Lipophilicity: Longer or more branched alkyl chains increase the nonpolar character of the molecule.

Modified Intermolecular Forces: Changes in chain length can affect van der Waals forces, influencing crystal packing, melting points, and boiling points. Studies on liquid crystalline materials have shown that longer alkoxy chains can enhance molecular packing and thermal stability. researchgate.net

Altered Biological Activity: In the context of bioactive molecules like phenolic acids, an increase in alkyl chain length has been shown to enhance certain activities, such as antimicrobial efficacy. nih.gov

Table 2: Predicted Effect of Alkoxy Chain Variation on Phenol Properties This table illustrates the anticipated trends in physicochemical properties as the alkoxy chain (R-O-) on a 2,5-dimethylphenol (B165462) core is modified. General trends are inferred from studies on related aromatic compounds.

Alkoxy Group (R-O-) R Group Chain Type Expected Lipophilicity Expected Steric Bulk
Methoxy -CH₃ Linear Base Low
Ethoxy -CH₂CH₃ Linear Base + Moderate
n-Propoxy -(CH₂)₂CH₃ Linear Base ++ Moderate
Isopropoxy -CH(CH₃)₂ Branched Base ++ High
n-Butoxy -(CH₂)₃CH₃ Linear Base +++ Moderate

The number and position of methyl groups on the benzene (B151609) ring are critical determinants of reactivity and selectivity. These groups influence the electronic environment through inductive effects and hyperconjugation, and they impose steric constraints that can direct the course of chemical reactions.

Analogues can be synthesized from different xylenol or trimethylphenol precursors. For example, starting with 3,5-dimethylphenol (B42653) and introducing an ethoxy group would yield 5-Ethoxy-2,4-dimethylphenol, an isomer with a significantly different steric and electronic profile. Studies on the alkylation of various dimethylphenols reveal a strong influence of the methyl groups' steric hindrance on the electrophilic attack. unive.it Similarly, the acidity of phenols is affected by methyl groups; being electron-donating, they generally decrease the acidity compared to unsubstituted phenol. sips.org.in The reactivity of these isomers in electrophilic substitution reactions, such as chlorination, is highly dependent on the substitution pattern, where the combined directing effects of the hydroxyl, ethoxy, and methyl groups determine the outcome. psu.edursc.org

Elucidation of Structure-Reactivity Relationships

The chemical behavior of this compound is governed by a combination of steric and electronic effects originating from its substituents. A thorough analysis of these factors is essential to predict its reactivity in various chemical transformations.

Steric hindrance in this compound arises from the collective bulk of the two methyl groups and the ethoxy group. The methyl group at the C2 position, ortho to the hydroxyl group, provides significant steric shielding. This can impede reactions that require direct access to the hydroxyl group, such as esterification or etherification with bulky reagents.

Furthermore, steric effects play a crucial role in directing the regioselectivity of electrophilic aromatic substitution. The positions on the aromatic ring are not equally accessible. The two available positions for substitution are C3 and C6.

Position C3: Flanked by a methyl group (C2) and the ethoxy group (C4).

Position C6: Adjacent to a methyl group (C5) and the hydroxyl group (C1).

The steric environment around these positions will influence the transition state energy of the electrophilic attack. Research on the regioselective bromination of other substituted phenols has demonstrated that sterically demanding intermediates can favor substitution at the less hindered position. ccspublishing.org.cn In the case of the alkylation of dimethylphenols, steric hindrance from existing methyl groups was shown to be a dominant factor controlling the position of the incoming electrophile. unive.it Therefore, the relative rates of substitution at C3 versus C6 would be highly sensitive to the size of the incoming electrophile.

The reactivity of the aromatic ring in this compound is significantly enhanced by the cumulative electronic effects of its substituents.

Hydroxyl Group (-OH): A powerful activating, ortho-, para-directing group due to its strong +M (mesomeric or resonance) effect, which donates electron density to the ring. ncert.nic.in

Ethoxy Group (-OC₂H₅): Also a strong activating, ortho-, para-directing group. Like the hydroxyl group, it exerts a strong +M effect and a weaker -I (inductive) effect.

Methyl Groups (-CH₃): Activating, ortho-, para-directing groups that donate electron density through a +I effect and hyperconjugation. sips.org.in

In this compound, these groups work in concert to make the benzene ring electron-rich and thus highly susceptible to electrophilic attack. The hydroxyl and ethoxy groups strongly activate the ring, and the methyl groups provide additional activation. The acidity of the phenolic proton is reduced by these electron-donating groups, which tend to destabilize the resulting phenoxide anion by increasing electron density on the ring. sips.org.in Conversely, these electron-donating properties are often associated with enhanced antioxidant activity, as they can stabilize the phenoxyl radical formed during hydrogen atom donation. researchgate.net The interplay of these electronic influences dictates the fundamental reactivity of the molecule.

Table 3: Summary of Electronic Effects of Substituents This table summarizes the electronic contributions of the functional groups in this compound, which collectively determine the aromatic ring's reactivity.

Substituent Position Inductive Effect (I) Mesomeric/Resonance Effect (M) Overall Effect on Ring
Hydroxyl C1 -I (Weakly deactivating) +M (Strongly activating) Strong Activation, o,p-directing
Methyl C2 +I (Activating) Hyperconjugation (Activating) Activation, o,p-directing
Ethoxy C4 -I (Weakly deactivating) +M (Strongly activating) Strong Activation, o,p-directing
Methyl C5 +I (Activating) Hyperconjugation (Activating) Activation, o,p-directing

Applications as Chemical Intermediates and Precursors

Building Blocks for Complex Organic Synthesis (e.g., 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone)

As a building block in complex organic synthesis, this compound offers a reactive scaffold for constructing intricate molecular architectures. However, based on the available scientific literature, there is no direct documented synthesis of 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone starting from this compound.

Research has shown that 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone, a valuable building block itself, can be synthesized through the oxidation of o-xylene. nih.govresearchgate.net One method involves a green aromatic epoxidation using an iron porphyrin catalyst with hydrogen peroxide as the oxidant in ethanol (B145695). nih.govresearchgate.net This reaction yields both 3,4-dimethylphenol (B119073) and the target 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone. nih.govresearchgate.net The spectroscopic data for the synthesized 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone has been reported as follows:

Spectroscopic Data for 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone
¹H NMR (CDCl₃, 400 MHz) δ 1.46 (3H, s, CH₃_C-4), 2.09 (3H, d, J = 1.5 Hz, CH₃_C-3), 6.01 (1H, quintet, J = 1.5 Hz, H-2), 6.12 (1H, dd, J = 9.9, 2.0 Hz, H-6), 6.88 (1H, d, J = 9.9 Hz, H-5)
¹³C NMR (CDCl₃, 400 MHz) δ 18.0 (CH₃_C-3), 26.0 (CH₃_C-4), 69.2 (C, C-4), 125.9 (CH, C-2), 127.0 (CH, C-6), 152.5 (CH, C-5), 161.7 (C, C-3), 185.8 (C, C-1)
EIMS m/z (relative abundance %) 138 [M]⁺• (43), 123 (100), 110 (54), 95 (77)

While this demonstrates a synthetic route to 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone, it does not involve this compound as a direct precursor.

Precursors for Specialized Chemicals (e.g., Vitamin E synthesis intermediates)

The utility of this compound as a precursor is evident in the synthesis of specialized chemicals, including intermediates for Vitamin E analogs. Research has demonstrated the synthesis of sulfur- and selenium-containing analogs of α-tocopherol starting from a derivative of this compound.

Specifically, 2-dodecylthiomethyl- and 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans have been synthesized from 4-ethoxy-3,5-dimethylphenol (B3040569) (presumed to be this compound based on the resulting product structure) via a key intermediate, 2-allyl-4-ethoxy-3,5,6-trimethylphenol. These synthesized sulfur-containing compounds have been identified as highly efficient inhibitors of autooxidation.

The general synthetic pathway involves the transformation of the starting ethoxyphenol into more complex heterocyclic structures that mimic the core of tocopherols, which are a class of compounds with Vitamin E activity.

Chemical Compound Role in Synthesis
This compoundStarting precursor
2-Allyl-4-ethoxy-3,5,6-trimethylphenolIntermediate
2-Iodomethyl-5-ethoxy-4,6,7-trimethyl-2,3-dihydrobenzofuranIntermediate
2-Dodecylthiomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuranSulfur-containing α-tocopherol analog (Final Product)
2-Dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuranSelenium-containing α-tocopherol analog (Final Product)

This application highlights the importance of this compound in providing the necessary chemical framework for the development of novel antioxidant compounds with potential biological significance.

Patent Landscape and Industrial Research Innovations for 4 Ethoxy 2,5 Dimethylphenol

Patented Synthetic Routes and Production Processes

The synthesis of 4-ethoxy-2,5-dimethylphenol is intrinsically linked to the efficient production of its core precursor, 2,5-dimethylphenol (B165462) (also known as 2,5-xylenol). Patent literature reveals various strategies for synthesizing both the xylenol precursor and its derivatives.

2,5-Dimethylphenol is a crucial intermediate for a range of products, including vitamin E, and its synthesis has been a focus of process optimization and innovation. google.comgoogle.com Traditionally, xylenols are extracted from coal tar, but this method is often inefficient due to low concentrations and complex separation processes. google.comgoogle.com Consequently, chemical synthesis routes are predominant in industrial applications.

Patented methods have evolved to improve yield, safety, and environmental footprint. One notable innovation involves a continuous synthesis process. A Chinese patent discloses a method using 2,5-dimethylaniline (B45416) and sulfuric acid as primary raw materials. google.com The process involves diazotization and hydrolysis reactions carried out continuously in a single pipeline reactor at temperatures between 80-120°C, which reportedly enhances safety and yield while reducing waste. google.com

Another significant area of patented research focuses on sustainable production from renewable resources. A patented process describes the production of 2,5-dimethylphenol from 2,5-dimethylfuran (B142691), which can be derived from cellulose. google.com This method involves the reaction of 2,5-dimethylfuran with acetylene (B1199291) or its derivatives in the presence of a gold(I) complex catalyst. google.com This approach represents a shift towards more sustainable feedstocks, moving away from traditional petroleum-based sources.

Table 1: Patented Production Methods for 2,5-Dimethylphenol

Patent Number Key Reactants Catalyst/Conditions Key Innovation
CN108191611B 2,5-dimethylaniline, Sulfuric acid, Sodium nitrite (B80452) 80-120°C in a pipeline reactor Continuous diazotization and hydrolysis in a single reactor for improved safety and yield. google.com
CN105939988A 2,5-Dimethylfuran (from cellulose), Acetylene Gold(I) complex Use of renewable biomass-derived feedstock for sustainable production. google.com

While a direct patent for the synthesis of 4-ethoxy-2,5-dimethylphenylboronic acid is not prominently highlighted, the synthesis of arylboronic acids is a well-established field in patent literature. These compounds are critical reagents in cross-coupling reactions, such as the Suzuki coupling. The general patented methods for preparing substituted phenylboronic acids can be applied. Typically, this would involve the formation of an organometallic intermediate from an aryl halide, which is then reacted with a borate (B1201080) ester.

The synthesis of the precursor, this compound, is described in patent literature. For example, U.S. Patent 5,166,398 details a process where 2,5-dimethylphenol is reacted with sodium hydroxide (B78521) and subsequently treated to yield the ethoxy derivative. google.com To convert this phenol (B47542) into the corresponding boronic acid, a common route would involve converting the phenol to an aryl halide or triflate, followed by reaction with a boronic ester in the presence of a palladium or nickel catalyst, a process widely documented in patents for similar structures. google.com

Industrial Applications as Chemical Intermediates

The utility of this compound and its parent compound, 2,5-dimethylphenol, is primarily as intermediates in the synthesis of more complex, high-value molecules.

Xylenols, including the 2,5-isomer, are fundamental building blocks for phenolic antioxidants. nih.govnih.gov The phenolic hydroxyl group is key to their function, as it can donate a hydrogen atom to neutralize free radicals, thus inhibiting oxidation processes. Sterically hindered phenols, which have bulky alkyl groups at the ortho positions to the hydroxyl group, are particularly effective and are a major class of industrial antioxidants. google.comgoogleapis.com 2,5-dimethylphenol serves as a feedstock for creating these more complex, high-performance antioxidants. nih.gov

In the realm of polymer chemistry, phenols are precursors to phenolic resins (novolacs and resoles). googleapis.com Patents describe processes where various phenols, including 2,5-dimethylphenol, are condensed with aldehydes like formaldehyde (B43269) to produce these resins. googleapis.comgoogle.com These resins are valued for their heat resistance, dimensional stability, and adhesive properties, finding use in laminates, binders, and molding compounds. Lignin (B12514952), a natural polymer, can also be incorporated with phenols in patented processes to create lignin-phenolic-aldehyde condensates. googleapis.com

Beyond antioxidants and resins, this compound and its precursor are valuable intermediates in the synthesis of a variety of specialty chemicals.

A significant application is in the pharmaceutical sector. U.S. Patent 5,166,398 identifies this compound as a specific intermediate in the production of a class of compounds developed as antihypercholesterolemic and antiatherosclerotic agents, which function by inhibiting the enzyme acyl-coenzyme A:cholesterol acyl transferase (ACAT). google.com

Furthermore, the precursor 2,5-dimethylphenol is a starting material for:

Vitamin E: It is used to synthesize the aromatic core of vitamin E. google.com

Agrochemicals: It is an intermediate in the synthesis of fungicides, such as dimoxystrobin. google.com

Dyes and Pigments: It is a precursor in the synthesis of certain dyes. chemicalbook.com

Table 2: Industrial Applications of 2,5-Dimethylphenol and Derivatives

Intermediate End Product/Application Area Reference Patent/Source
2,5-Dimethylphenol Phenolic Antioxidants nih.gov
2,5-Dimethylphenol Phenolic Resins (Novolacs, Resoles) googleapis.comgoogle.com
This compound Antihypercholesterolemic Agents (ACAT Inhibitors) google.com
2,5-Dimethylphenol Vitamin E google.com
2,5-Dimethylphenol Fungicides (e.g., dimoxystrobin) google.com

Emerging Research Areas in Patent Literature

Emerging research trends, as reflected in recent patent filings, are focused on process intensification, sustainability, and the development of novel high-performance materials.

One of the most significant emerging areas is the development of sustainable and green manufacturing processes . The patented synthesis of 2,5-dimethylphenol from cellulose-derived 2,5-dimethylfuran is a prime example of this trend. google.com This move away from fossil fuel-based feedstocks towards renewable biomass is a critical area of ongoing industrial research, driven by both environmental concerns and the desire for more stable raw material supply chains.

Another key research area is process optimization through continuous manufacturing . The patent for the continuous synthesis of 2,5-dimethylphenol in a pipeline reactor highlights a push towards more efficient, safer, and less wasteful production methods compared to traditional batch processing. google.com This approach offers better control over reaction parameters, leading to higher yields and purity, which is particularly valuable in the fine chemicals industry.

Finally, the use of xylenol-based structures in advanced materials continues to be an active field. While specific patents for this compound in this context are not widespread, the broader class of substituted phenols is being explored for creating novel epoxy resins and other polymers with enhanced thermal stability and mechanical properties, driven by the demands of the electronics and aerospace industries. google.com

Q & A

Basic: What are the recommended synthetic routes for 4-Ethoxy-2,5-dimethylphenol, and how can purity be optimized?

Answer:
this compound can be synthesized via alkylation of 2,5-dimethylphenol using ethylating agents like diethyl sulfate or ethyl bromide under basic conditions (e.g., KOH in DMSO). Key steps include:

  • Reaction optimization : Control temperature (60–80°C) to minimize side reactions like over-alkylation .
  • Purification : Crystallization from ethanol/hexane mixtures improves purity (>99%), as demonstrated in analogous phenolic ether syntheses .
  • Analytical validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Use a multi-spectral approach:

  • NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with computational predictions (e.g., PubChem or ChemDraw). For example, the ethoxy group should show a triplet at ~1.3 ppm (<sup>1</sup>H) and a quartet at ~3.8 ppm (CH2) .
  • IR spectroscopy : Confirm phenolic O-H stretch (~3200 cm<sup>-1</sup>) and ether C-O-C stretch (~1250 cm<sup>-1</sup>) .
  • Mass spectrometry : Validate molecular ion [M+H]<sup>+</sup> at m/z 180.2 (calculated for C10H14O2) .

Advanced: What experimental strategies resolve contradictions in the compound’s stability under oxidative conditions?

Answer:
Conflicting reports on stability may arise from solvent polarity or catalytic impurities. To address this:

  • Controlled degradation studies : Expose the compound to H2O2/UV light or Fenton’s reagent (Fe<sup>2+</sup>/H2O2) and monitor degradation products via LC-MS. Compare results with analogous ethoxy phenols .
  • Kinetic analysis : Use Arrhenius plots to determine activation energy for decomposition in different solvents (e.g., aqueous vs. acetonitrile) .
  • Impurity profiling : Trace metal analysis (ICP-MS) can identify Fe/Cu residues accelerating oxidation .

Advanced: How does the ethoxy group influence the compound’s reactivity in electrophilic substitution reactions?

Answer:
The ethoxy group is a strong para/ortho-directing group, but steric hindrance from the 2,5-dimethyl substituents alters reactivity:

  • Nitration studies : Perform nitration (HNO3/H2SO4) at 0–5°C. Expect preferential substitution at the 6-position (meta to ethoxy) due to steric blocking of ortho positions .
  • Sulfonation : Use SO3 in H2SO4; the bulky dimethyl groups may slow reaction kinetics compared to unsubstituted ethoxy phenols .
  • Computational modeling : DFT calculations (e.g., Gaussian) can predict charge distribution and reactive sites .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature : Store at 2–8°C in amber vials to avoid photodegradation .
  • Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the ethoxy group .
  • Inert atmosphere : Argon or nitrogen blankets reduce oxidation risks .

Advanced: How can this compound be functionalized for use in pharmaceutical intermediates?

Answer:

  • Protection/deprotection : Protect the phenolic -OH with acetyl groups (acetic anhydride/pyridine) to enable selective alkylation or acylation at the ethoxy or methyl positions .
  • Cross-coupling reactions : Use Pd-catalyzed C-H activation (e.g., with aryl halides) to introduce substituents at the 3- or 6-positions .
  • Biological testing : Screen derivatives for antimicrobial activity against Gram-positive bacteria, leveraging structural similarities to chloroxylenol .

Advanced: What analytical methods distinguish this compound from its structural analogs?

Answer:

  • Chromatography : Use GC-MS with a polar column (e.g., DB-WAX) to separate it from 4-chloro-3,5-dimethylphenol (retention time differences ~2–3 min) .
  • X-ray crystallography : Resolve crystal structures to confirm substituent positions, especially if synthetic byproducts (e.g., 3-ethoxy isomers) are suspected .
  • Tandem MS/MS : Fragment ions at m/z 123 (loss of C2H5O) and 95 (C7H7O<sup>+</sup>) are diagnostic .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (irritation risks similar to chloroxylenol) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Waste disposal : Neutralize phenolic waste with NaOH before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Ethoxy-2,5-dimethylphenol
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Reactant of Route 2
4-Ethoxy-2,5-dimethylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.